molecular formula C20H25ClN2O3S B2995987 N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 953154-90-0

N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2995987
CAS RN: 953154-90-0
M. Wt: 408.94
InChI Key: SVXFUTCZEHYCMH-UHFFFAOYSA-N
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Description

The compound “N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceutical compounds . The molecule also contains a sulfonamide group, which is a common functional group in medicinal chemistry known for its antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzylpiperidine group might be involved in reactions with acids or bases, while the sulfonamide group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Analgesic Research

This compound has been studied as a starting material in the synthesis of new analgesics derived from Fentanyl . The aim is to develop compounds with potent analgesic activity while reducing side effects associated with long-term opioid usage. The research focuses on addressing neuropathic pain and improving the quality of pain management.

Crystallography

The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide , a related compound, has been determined, revealing four crystallographically unique molecules in the asymmetric unit . This study provides valuable insights into the molecular conformation and pseudo-symmetry, which are crucial for understanding the compound’s interactions and stability.

Chemo-Sensor Development

A derivative of this compound has been used to create a new Schiff base that acts as a “turn-on” chemo-sensor for Cu2+ ions . This application is significant in analytical chemistry, biology, and environmental science for the detection of copper ions, which are essential but can be toxic in high concentrations.

Neurodegenerative Disease Research

The compound’s derivatives are being explored for their potential role in monitoring and possibly treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The focus is on understanding how these compounds interact with biological systems and affect neurological pathways.

Opioid Alternative Development

Continuing from its analgesic research, this compound is part of efforts to synthesize alternatives to traditional opioids . The goal is to find new pain relief options that do not lead to addiction or cause severe side effects.

Molecular Interaction Studies

The compound’s unique structure allows researchers to study molecular interactions, especially hydrogen bonding and molecular conformations . These studies are fundamental in drug design and development, helping to predict how a drug will behave in the body.

Pharmacokinetics

Research into the pharmacokinetics of this compound and its derivatives can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties . This information is critical for optimizing dosage and delivery methods for potential medications.

Synthetic Chemistry

The compound serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules for pharmaceutical applications . Its versatility in reactions makes it a valuable subject for chemical synthesis studies.

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential uses. This could include studies to determine its biological activity, toxicity, and potential applications in medicine or other fields .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-26-19-8-7-18(21)13-20(19)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXFUTCZEHYCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

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